Fenpyroximat, (Z)-

Übersicht

Beschreibung

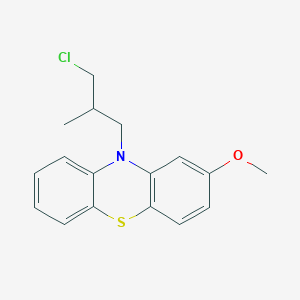

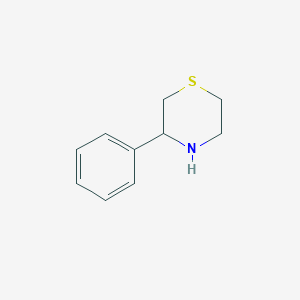

Fenpyroximat ist ein Pyrazolium-Insektizid, das hauptsächlich zur Bekämpfung von phytophagen Milben in verschiedenen Kulturen eingesetzt wird, darunter Früchte, Baumnüsse, Zierpflanzen und Zuckerrüben . Es ist bekannt für seine geringe Wasserlöslichkeit und seine moderate Persistenz in Böden . Fenpyroximat ist wirksam gegen Milben aus Familien wie Tetranychidae, Tarsonemidae, Tenuipalpidae und Eriophyidae .

2. Herstellungsmethoden

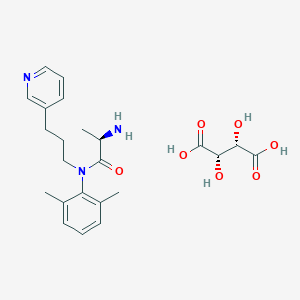

Synthesewege und Reaktionsbedingungen: Fenpyroximat wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von tert-Butyl-4-hydroxybenzoat mit 1,3-Dimethyl-5-phenoxypyrazol-4-carbaldehyd in Gegenwart einer Base beinhaltet, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann mit Hydroxylaminhydrochlorid umgesetzt, um Fenpyroximat zu ergeben .

Industrielle Produktionsmethoden: Die industrielle Produktion von Fenpyroximat beinhaltet die großtechnische Synthese unter Verwendung von Hochleistungsflüssigchromatographie (HPLC) zur Reinigung und Qualitätskontrolle . Der Prozess stellt sicher, dass Fenpyroximat mit hoher Reinheit und minimalen Verunreinigungen produziert wird.

Wirkmechanismus

Fenpyroximate, also known as (Z)-Fenpyroximate, is a pyrazolium insecticide used to control important phytophagous mites in fruit and other crops .

Target of Action

Fenpyroximate primarily targets the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential energy source for many chemical reactions in the cell .

Biochemical Pathways

It is known that the compound interferes with the electron transport chain in the mitochondria, disrupting energy production and leading to cell death .

Pharmacokinetics

It is also known that the plant metabolism of Fenpyroximate is very slow .

Result of Action

The primary result of Fenpyroximate’s action is the death of the mite. By inhibiting the mitochondrial complex I, Fenpyroximate disrupts ATP production, leading to energy depletion and eventual cell death .

Action Environment

Fenpyroximate’s action can be influenced by environmental factors. Furthermore, the terminal residues of Fenpyroximate in citrus fruits were found to be less than the maximum residue limits (MRLs) specified in all the existing international standards .

Wissenschaftliche Forschungsanwendungen

Fenpyroximat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Pyrazolium-Insektiziden zu untersuchen.

Biologie: Wird in Studien über die Auswirkungen von Insektiziden auf Nicht-Zielorganismen und Ökosysteme eingesetzt.

5. Wirkmechanismus

Fenpyroximat entfaltet seine Wirkung, indem es den Elektronentransport des mitochondrialen Komplexes I hemmt, wodurch die Produktion von Adenosintriphosphat (ATP) in Milben gestört wird . Diese Hemmung führt zu Lähmung, Inaktivität, Einstellung der Nahrungsaufnahme und schließlich zum Tod der Milben . Zu den molekularen Zielstrukturen gehören die Proteine des mitochondrialen Komplexes I, die am Elektronentransport beteiligt sind .

Biochemische Analyse

Biochemical Properties

It is known to be involved in the inhibition of mitochondrial complex I electron transport . This suggests that Fenpyroximate, (Z)- may interact with enzymes, proteins, and other biomolecules involved in this pathway.

Cellular Effects

Fenpyroximate, (Z)- has been shown to induce morphological changes in mitochondria at low concentrations . Some studies have reported that Fenpyroximate, (Z)- and similar compounds can cause a significant dose-dependent decrease of intracellular ATP . This suggests that Fenpyroximate, (Z)- may influence cell function by impacting cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of Fenpyroximate, (Z)- is primarily through its action as a mitochondrial complex I electron transport inhibitor . This means that Fenpyroximate, (Z)- interferes with the normal function of the electron transport chain in the mitochondria, which is crucial for ATP production and overall cellular energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, Fenpyroximate, (Z)- has been observed to have a half-life of 1.7 to 2.2 days . This suggests that the effects of Fenpyroximate, (Z)- can change over time, potentially due to its degradation or metabolism within the system.

Metabolic Pathways

It is known that Fenpyroximate, (Z)- is a mitochondrial complex I electron transport inhibitor , suggesting that it may interact with enzymes or cofactors involved in this pathway.

Transport and Distribution

Given its role as a mitochondrial complex I electron transport inhibitor , it is likely that Fenpyroximate, (Z)- may be transported to and concentrated in the mitochondria.

Subcellular Localization

Given its role as a mitochondrial complex I electron transport inhibitor , it is likely that Fenpyroximate, (Z)- may be localized within the mitochondria, where it can exert its effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fenpyroximate is synthesized through a multi-step process involving the reaction of tert-butyl 4-hydroxybenzoate with 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride to yield fenpyroximate .

Industrial Production Methods: Industrial production of fenpyroximate involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification and quality control . The process ensures the production of fenpyroximate with high purity and minimal impurities.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fenpyroximat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Fenpyroximat kann oxidiert werden, um das entsprechende Oximderivat zu bilden.

Reduktion: Die Reduktion von Fenpyroximat kann zur Bildung seines Hydroxylaminderivats führen.

Substitution: Substitutionsreaktionen können an der Phenoxygruppe auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine und Thiole.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Oximderivate, Hydroxylaminderivate und substituierte Phenoxyderivate .

Vergleich Mit ähnlichen Verbindungen

Fenpyroximat wird mit anderen Inhibitoren des mitochondrialen Komplexes I wie Fenazaquin, Pyridaben und Tolfenpyrad verglichen . Während all diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist Fenpyroximat aufgrund seiner spezifischen chemischen Struktur und seiner Wirksamkeit gegen ein breiteres Spektrum von Milbenarten einzigartig .

Ähnliche Verbindungen:

- Fenazaquin

- Pyridaben

- Tolfenpyrad

Fenpyroximat zeichnet sich durch seine hohe Wirksamkeit und relativ geringe Umweltpersistenz aus, was es zu einem wertvollen Instrument in integrierten Pflanzenschutzprogrammen macht .

Eigenschaften

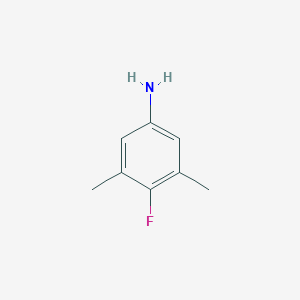

IUPAC Name |

tert-butyl 4-[[(Z)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNOYZRYGDPNH-MYYYXRDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N\OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701106000 | |

| Record name | (Z)-Fenpyroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149054-53-5, 111812-58-9 | |

| Record name | Benzoic acid, 4-[[[(Z)-[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149054-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpyroximate, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149054535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Fenpyroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-Fenpyroximate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPYROXIMATE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KU62C19KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it important to measure both fenpyroximate and (Z)-fenpyroximate in citrus fruits?

A1: While fenpyroximate is the active ingredient in pesticides, it can degrade into other forms, including (Z)-fenpyroximate. [] Measuring both the parent compound and its isomer is crucial for accurate assessment of total residues in food products. This ensures consumer safety by comparing total residue levels against established maximum residue limits (MRLs). []

Q2: What analytical techniques are commonly used to quantify fenpyroximate and its isomers in food matrices?

A2: The provided research highlights the use of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for quantifying fenpyroximate and (Z)-fenpyroximate in honey [] and citrus fruits. [] This technique offers high sensitivity and selectivity, enabling accurate determination of trace amounts of these compounds in complex matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)

![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)